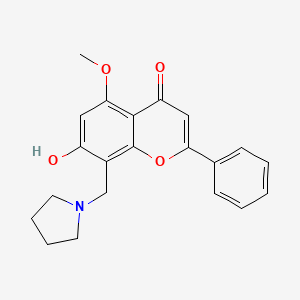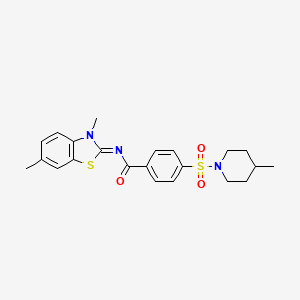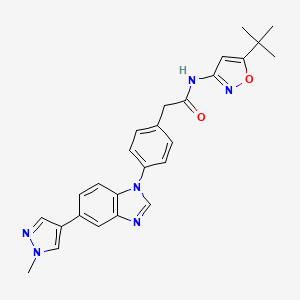
Pz-1, >=98% (HPLC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pz-1, >=98% (HPLC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is synthesized through a specific method and has been found to exhibit several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pz-1, >=98% (Pz-1, >=98% (HPLC)) has been found to have several potential applications in the field of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit anti-cancer properties and can be used as a potential drug candidate for cancer treatment. The compound has also been found to have anti-inflammatory properties, which makes it a potential candidate for the development of anti-inflammatory drugs. Apart from this, Pz-1 can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pz-1, >=98% (Pz-1, >=98% (HPLC)) is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. This leads to the suppression of cancer cell growth and eventually results in the death of these cells. The compound has also been found to have anti-inflammatory properties, which are believed to be due to its ability to inhibit the production of specific cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Pz-1, >=98% (Pz-1, >=98% (HPLC)) has been found to exhibit several biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells in vitro. It has also been found to reduce the production of specific cytokines that are involved in the inflammatory response. Apart from this, Pz-1 has been found to be non-toxic to normal cells, which makes it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Pz-1, >=98% (Pz-1, >=98% (HPLC)) in lab experiments is its high purity. The compound is synthesized using a specific method, and its purity is determined using Pz-1, >=98% (HPLC). This ensures that the compound used in experiments is of high quality and free from impurities. However, one of the limitations of using Pz-1 in lab experiments is its cost. The synthesis of the compound is complex, and it requires several purification steps, which makes it expensive.
Direcciones Futuras
There are several future directions for research on Pz-1, >=98% (Pz-1, >=98% (HPLC)). One of the primary areas of research is the development of new drugs based on the compound. The anti-cancer and anti-inflammatory properties of Pz-1 make it a potential candidate for drug development. Apart from this, research can be conducted on the mechanism of action of the compound to gain a better understanding of how it works. The compound can also be used in the development of new materials, such as polymers and coatings, which can have several potential applications in various industries.
Conclusion:
Pz-1, >=98% (Pz-1, >=98% (HPLC)) is a chemical compound that has several potential applications in the field of scientific research. The compound is synthesized using a specific method and has been found to exhibit anti-cancer and anti-inflammatory properties. It can be used in the development of new drugs and materials. However, the cost of synthesis is a limitation for its use in lab experiments. Future research can be conducted on the development of new drugs and materials based on the compound and its mechanism of action.
Métodos De Síntesis
The synthesis of Pz-1, >=98% (Pz-1, >=98% (HPLC)) involves the reaction of a specific set of chemicals under controlled conditions. The process involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-aminopyridine in the presence of a base. The reaction mixture is then subjected to a series of purification steps to obtain the final product. The purity of the compound is determined using high-performance liquid chromatography (Pz-1, >=98% (HPLC)).
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-26(2,3)23-13-24(30-34-23)29-25(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLMIILZNLZZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C5=CN(N=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


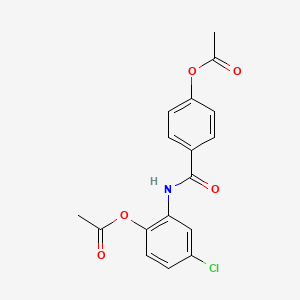
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)
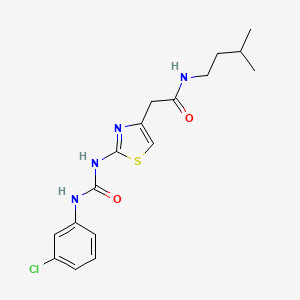



![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)


